An In-depth Technical Guide to 2,2-Dimethyl-1-nitropropane
An In-depth Technical Guide to 2,2-Dimethyl-1-nitropropane
This guide provides a comprehensive technical overview of 2,2-Dimethyl-1-nitropropane (tert-Butylnitromethane), a nitroalkane with significant potential in specialized organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and safety considerations of this compound, moving beyond a simple data summary to offer insights into its practical application and handling.
Molecular Identity and Physicochemical Profile
2,2-Dimethyl-1-nitropropane, bearing the CAS Number 34715-98-5, is a primary nitroalkane characterized by a nitro group attached to a neopentyl (2,2-dimethylpropyl) carbon skeleton.[1][2] This structure, featuring a sterically demanding tert-butyl group adjacent to the functional methylene unit, imparts distinct physical and chemical properties that influence its reactivity and synthetic utility. The bulky nature of the neopentyl group can sterically hinder certain reactions while also influencing the stability of reactive intermediates.
The key physicochemical properties of 2,2-Dimethyl-1-nitropropane are summarized in the table below. This data is critical for planning experimental work, including reaction setup, purification, and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO₂ | [1][2] |
| Molecular Weight | 117.15 g/mol | [1] |
| IUPAC Name | 2,2-dimethyl-1-nitropropane | [1] |
| Synonyms | tert-Butylnitromethane, Nitroneopentane | [2] |
| CAS Number | 34715-98-5 | [1][2] |
| Melting Point | 14 °C | [2] |
| Boiling Point | 168.95 °C (estimated) | [2] |
| Density | 0.9447 g/cm³ | [2] |
| Refractive Index (n_D) | 1.4177 | [2] |
| Predicted pKₐ | 8.90 ± 0.50 | [2] |
| LogP | 1.83 | [2] |
The predicted pKₐ of approximately 8.9 is of particular importance.[2] This value indicates that the protons on the α-carbon (the CH₂ group) are significantly acidic, a direct consequence of the strong electron-withdrawing nature of the adjacent nitro group. This acidity is the cornerstone of its most significant reactivity, enabling the formation of a nucleophilic nitronate anion under basic conditions.
Synthesis and Spectroscopic Characterization
Synthetic Pathway
The primary route for the synthesis of 2,2-Dimethyl-1-nitropropane involves the direct nitration of its parent alkane, 2,2-dimethylpropane (neopentane). A foundational method for this transformation is described in U.S. Patent 2,408,607, which outlines the vapor-phase nitration of alkanes.[3] This process involves the reaction of the alkane with nitric acid at elevated temperatures.
Experimental Protocol (Illustrative)
The following protocol is an illustrative procedure based on the principles of vapor-phase alkane nitration. It must be conducted with extreme caution by trained professionals due to the high temperatures and corrosive nature of the reactants.
-
Reactor Setup: A corrosion-resistant flow reactor capable of maintaining a stable temperature between 400-500 °C is assembled. The reactor is equipped with inlets for both the alkane and nitric acid, and an outlet leading to a condenser and collection trap.
-
Reactant Preparation: 2,2-Dimethylpropane is vaporized and pre-heated. Concentrated nitric acid (70%) is vaporized separately.
-
Reaction: The vaporized streams of 2,2-dimethylpropane and nitric acid are introduced into the heated reactor. The molar ratio and residence time are critical parameters that must be optimized to maximize the yield of the desired primary nitroalkane and minimize side reactions like oxidation and C-C bond cleavage.
-
Quenching and Collection: The product stream exiting the reactor is rapidly cooled using a condenser. The condensate, containing the nitroalkane, unreacted starting materials, and byproducts, is collected in a cooled trap.
-
Purification: The collected liquid is neutralized with a weak base (e.g., sodium bicarbonate solution) to remove acidic byproducts. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and purified by fractional distillation under reduced pressure to isolate the 2,2-Dimethyl-1-nitropropane.
Spectroscopic Profile (Predicted)
No publicly available experimental spectra for 2,2-Dimethyl-1-nitropropane have been identified. However, a detailed and reliable spectroscopic profile can be predicted based on its structure and data from analogous compounds.
| Technique | Predicted Features | Rationale |
| ¹H NMR | δ ≈ 4.3-4.5 ppm (s, 2H, Hₐ)δ ≈ 1.0-1.1 ppm (s, 9H, Hₑ) | The methylene protons (Hₐ) are directly attached to the carbon bearing the strongly electron-withdrawing nitro group, causing a significant downfield shift.[4] The nine protons of the three methyl groups (Hₑ) are equivalent and shielded, appearing as a sharp singlet, shifted slightly downfield from neopentane (δ ≈ 0.9 ppm) due to the distant nitro group. |
| ¹³C NMR | δ ≈ 75-80 ppm (α-CH₂)δ ≈ 32-35 ppm (quaternary C)δ ≈ 28-30 ppm (-CH₃) | The α-carbon is significantly deshielded by the attached nitro group. The quaternary and methyl carbon signals are predicted based on neopentane (δ 31.5 and 28.5 ppm, respectively), with slight downfield shifts.[5] |
| IR | 2960-2870 cm⁻¹ (C-H stretch)1550-1560 cm⁻¹ (asymmetric NO₂ stretch) 1370-1380 cm⁻¹ (symmetric NO₂ stretch) 1470 cm⁻¹ (CH₂/CH₃ bend) | The most characteristic signals are the strong absorption bands for the asymmetric and symmetric stretching of the N-O bonds in the nitro group, which are definitive for this functional group. |
| Mass Spec (EI) | m/z = 117 (M⁺, likely weak)m/z = 71 (M - NO₂)m/z = 57 ([C(CH₃)₃]⁺, likely base peak) | The molecular ion (M⁺) may be observed. Key fragmentation pathways include the loss of the nitro group (46 amu) to give a neopentyl cation and, more favorably, cleavage of the Cα-Cquat bond to form the highly stable tert-butyl cation (m/z 57), which is expected to be the base peak.[6] |
Chemical Reactivity and Synthetic Utility
The chemistry of 2,2-Dimethyl-1-nitropropane is dominated by the reactivity of the nitro group and the acidity of the α-protons. These features make it a valuable building block for introducing the sterically hindered neopentyl group into more complex molecules.
Nitronate Anion Formation and the Henry Reaction
In the presence of a base, 2,2-Dimethyl-1-nitropropane is deprotonated to form a resonance-stabilized nitronate anion. This anion is a potent carbon nucleophile that can participate in various C-C bond-forming reactions, most notably the Henry (or nitroaldol) reaction.[7][8]
This reaction couples the nitronate with an aldehyde or ketone to form a β-nitro alcohol.[7] These products are highly versatile synthetic intermediates. The nitro group can be subsequently reduced to an amine, dehydrated to a nitroalkene, or transformed into other functional groups, making the Henry reaction a powerful tool for complex molecule synthesis.
Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine, providing a synthetic route to neopentylamine (2,2-dimethylpropan-1-amine). This transformation is crucial for incorporating the neopentyl moiety into pharmacologically active molecules or advanced materials. Several reagents are effective for the reduction of aliphatic nitro compounds.[9]
Common Reduction Methods:
-
Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a clean and efficient method.
-
Metal/Acid Reduction: Active metals such as iron (Fe) or zinc (Zn) in an acidic medium (e.g., acetic acid or HCl) are classic and robust reagents for this conversion.
-
Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is effective for reducing aliphatic nitro compounds to amines.
Safety, Handling, and Toxicological Profile
Given the lack of specific data and the known hazards of related nitroalkanes, 2,2-Dimethyl-1-nitropropane must be handled with a high degree of caution as a research chemical with unknown toxicity.
Recommended Handling Procedures:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a face shield.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
Until comprehensive toxicological data becomes available, this compound should be treated as potentially hazardous upon inhalation, ingestion, and skin contact.
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